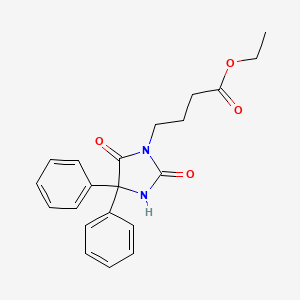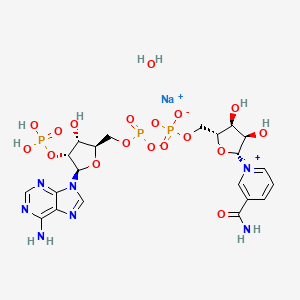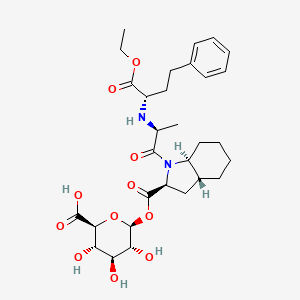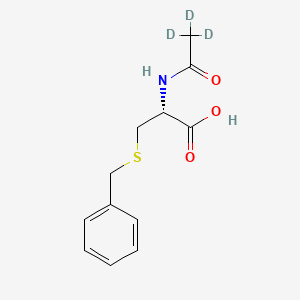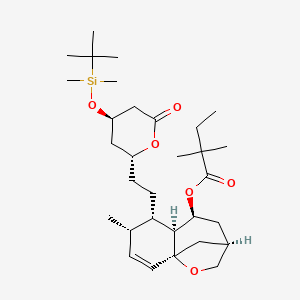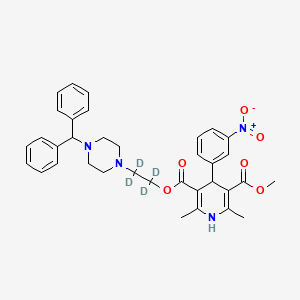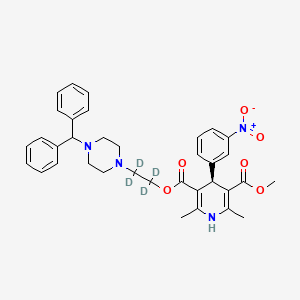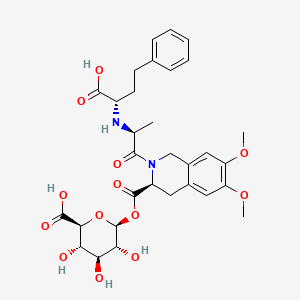
(4E)-Octenedinitrile-1,8-13C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-Octenedinitrile-1,8-13C2 is a chemical compound that is commonly used in scientific research applications. This compound is a stable isotope-labeled derivative of octenedinitrile, which is a highly reactive compound that is used in a variety of chemical reactions. The use of (4E)-Octenedinitrile-1,8-13C2 in scientific research has increased significantly in recent years due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of ((4E)-Octenedinitrile-1,8-13C2)-Octenedinitrile-1,8-13C2 is not fully understood. However, it is believed that the compound acts as a metabolic tracer by incorporating into various metabolic pathways in living cells and organisms. The labeled compound is then used to study the metabolism of various compounds and to identify potential drug targets.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of ((4E)-Octenedinitrile-1,8-13C2)-Octenedinitrile-1,8-13C2 are not well studied. However, it is known that the compound is relatively non-toxic and does not have any significant side effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of ((4E)-Octenedinitrile-1,8-13C2)-Octenedinitrile-1,8-13C2 in scientific research has several advantages. The stable isotope-labeled compound is highly sensitive and can be detected using various analytical techniques such as mass spectrometry. In addition, the compound is relatively non-toxic and does not have any significant side effects. However, the use of ((4E)-Octenedinitrile-1,8-13C2)-Octenedinitrile-1,8-13C2 in scientific research also has several limitations. The synthesis of the compound is a complex process that requires specialized equipment and expertise. In addition, the compound is relatively expensive and may not be readily available in some research settings.
Orientations Futures
There are several future directions for the use of ((4E)-Octenedinitrile-1,8-13C2)-Octenedinitrile-1,8-13C2 in scientific research. One potential application is in the study of cancer metabolism. The stable isotope-labeled compound can be used to study the metabolism of cancer cells and to identify potential drug targets. Another potential application is in the study of microbial metabolism. The compound can be used to study the metabolism of various microorganisms and to identify potential targets for antibiotic development. Finally, the use of ((4E)-Octenedinitrile-1,8-13C2)-Octenedinitrile-1,8-13C2 in chemical reaction studies may lead to the development of new catalysts and reaction mechanisms.
Méthodes De Synthèse
The synthesis of ((4E)-Octenedinitrile-1,8-13C2)-Octenedinitrile-1,8-13C2 is a complex process that involves several steps. The first step involves the preparation of ((4E)-Octenedinitrile-1,8-13C2)-Octenedinitrile, which is then reacted with a 13C-labeled reagent to produce ((4E)-Octenedinitrile-1,8-13C2)-Octenedinitrile-1,8-13C2. The final product is then purified using various chromatography techniques to obtain a pure compound.
Applications De Recherche Scientifique
((4E)-Octenedinitrile-1,8-13C2)-Octenedinitrile-1,8-13C2 is commonly used in scientific research applications such as metabolic labeling, drug discovery, and chemical reaction studies. The stable isotope-labeled compound is used to study the metabolism of various compounds in living cells and organisms. It is also used in drug discovery studies to identify potential drug targets and to study the mechanism of action of drugs. In addition, ((4E)-Octenedinitrile-1,8-13C2)-Octenedinitrile-1,8-13C2 is used in chemical reaction studies to investigate the kinetics and mechanism of various chemical reactions.
Propriétés
IUPAC Name |
(1,8-13C2)oct-4-enedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-7-5-3-1-2-4-6-8-10/h1-2H,3-6H2/i7+1,8+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJCIJGHMBBDMU-BFGUONQLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)C=CCCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[13C]#N)C=CCC[13C]#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-Octenedinitrile-1,8-13C2 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-[4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-ylamino]acetate](/img/structure/B563742.png)

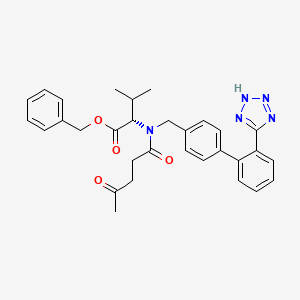
![N-[(2'-(N2-Trityltetrazol[1,1'-biphenyl]-4-yl)methyl]-N-[3-(2-methyl-1,3-dioxolan-2-yl)-1-oxopropyl]](/img/no-structure.png)
